molecular formula C3H4S3 B145673 Ethylene trithiocarbonate CAS No. 822-38-8

Ethylene trithiocarbonate

Cat. No.: B145673
CAS No.: 822-38-8
M. Wt: 136.3 g/mol
InChI Key: XCWPBWWTGHQKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Historical Development of Ethylene Trithiocarbonate Synthesis

The synthesis of this compound was first reported in the mid-20th century, with foundational work by Culvenor and Durden establishing two distinct pathways. Culvenor’s method involved the reaction of ethylene oxide with alkali xanthates (e.g., potassium ethyl xanthate) under basic conditions . Concurrently, Durden demonstrated that ethylene oxide could directly react with carbon disulfide (CS2\text{CS}_2) in the presence of amine catalysts at elevated temperatures . These early approaches laid the groundwork for subsequent innovations, particularly in catalyst design and reaction efficiency.

Epoxide–Carbon Disulfide Reaction (Durden Method)

Durden’s 1960 method remains a cornerstone for synthesizing this compound. The reaction involves heating ethylene oxide with excess CS2\text{CS}_2 at 150°C in the presence of a tertiary amine catalyst, such as triethylamine . The mechanism proceeds via nucleophilic attack of the amine on CS2\text{CS}_2, generating a reactive intermediate that facilitates ring-opening of the epoxide. Subsequent cyclization yields the trithiocarbonate backbone.

Key parameters include:

  • Molar ratio : A 1:3 ratio of ethylene oxide to CS2\text{CS}_2 ensures complete conversion.

  • Catalyst loading : 5–10 mol% amine relative to ethylene oxide.

  • Reaction time : 6–8 hours under reflux.

Yields exceeding 80% are achievable, though purification often requires distillation under reduced pressure to remove unreacted CS2\text{CS}_2 and amine residues .

Alkali Xanthate–Epoxide Coupling (Culvenor Method)

Culvenor’s 1946 method employs alkali xanthates, such as potassium ethyl xanthate, to react with ethylene oxide under alkaline conditions . The process involves two steps:

  • Xanthate formation : CS2\text{CS}_2 reacts with potassium hydroxide and ethanol to generate potassium ethyl xanthate.

  • Epoxide ring-opening : The xanthate attacks ethylene oxide, forming an episulfide intermediate that rearranges into this compound.

Reaction conditions :

  • Solvent: Methanol or ethanol.

  • Temperature: 20–30°C during xanthate formation, followed by reflux (60–80°C) for epoxide coupling.

  • Catalyst: Stoichiometric potassium hydroxide.

This method typically yields 60–70% product, with byproducts such as polysulfides requiring chromatographic removal .

CatalystLoading (mol%)Yield (%)Reaction Time (hr)
KOH\text{KOH}100756
KOMe\text{KOMe}100906
KOMe\text{KOMe}508812

Mechanistic Insights and Byproduct Management

The synthesis of this compound proceeds through an episulfide intermediate, as proposed by Creighton . The base deprotonates CS2\text{CS}_2, generating a dithiocarbamate anion that attacks the epoxide’s electrophilic carbon. Ring-opening forms a thiirane (episulfide), which subsequently reacts with a second equivalent of CS2\text{CS}_2 to yield the final product.

Byproduct mitigation strategies :

  • Temperature control : Maintaining temperatures below 30°C during reagent mixing minimizes polysulfide formation.

  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance selectivity .

Modern Adaptations and Industrial Applications

Recent patents describe advanced variants, such as using K2CO3\text{K}_2\text{CO}_3 as a mild base in DMF to reduce side reactions . However, these methods focus on substituted trithiocarbonates rather than the ethylene derivative. Industrial-scale production favors Durden’s amine-catalyzed route due to its simplicity and compatibility with continuous-flow reactors.

Scientific Research Applications

Polymer Chemistry

Ethylene trithiocarbonate plays a crucial role in controlled radical polymerization techniques, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Case Study: RAFT Polymerization

A study conducted by Gapin and Wurm (2022) demonstrated the use of ETTC in synthesizing homotelechelic N-vinylpyrrolidone oligomers. These oligomers exhibited surfactant properties and were able to stabilize miniemulsion polymerization processes without toxicity to aquatic life. The research highlighted the biodegradability of these oligomers compared to traditional high molar mass poly(N-vinylpyrrolidone) (PVP), suggesting a promising alternative for environmentally friendly applications in cosmetics and pharmaceuticals .

Parameter Value
Polymer TypeN-vinylpyrrolidone
Molar Mass45,600 g/mol
Toxicity LevelNon-toxic up to 500 mg/L
BiodegradabilityImproved compared to PVP

Organic Synthesis

ETTC's reactive nature makes it an ideal candidate for various organic synthesis reactions, particularly in the formation of heterocyclic compounds.

Synthetic Applications

Research indicates that ETTC can facilitate the synthesis of diverse functional materials, including conducting polymers essential for organic electronics. Its ability to react with acetylenes and other organosulfur compounds underscores its versatility as a synthetic building block .

Environmental Applications

This compound has also been explored for its potential in environmental remediation, particularly in the treatment of heavy metals from wastewater.

Case Study: Heavy Metal Removal

A study from the University of Silesia investigated the application of sodium trithiocarbonate (Na2CS3), derived from ETTC, for treating galvanic wastewater containing metals such as copper, nickel, and tin. The research demonstrated effective precipitation of these metals, highlighting ETTC's role in developing sustainable methods for wastewater treatment .

Metal Ion Removal Efficiency
Copper (Cu)High
Nickel (Ni)Moderate
Tin (Sn)High

Emerging studies suggest that ETTC may possess antimicrobial properties, although further research is necessary to confirm these findings.

Comparison with Similar Compounds

Physical and Chemical Properties

Key physical properties of ETC include:

  • Melting point : 34–36°C
  • Boiling point : 230°C
  • Density : 1.46 g/cm³
  • Refractive index : 1.720 .

Spectroscopic studies (Raman and IR) reveal ETC’s structural dynamics in solutions, such as distinct C=S stretching modes and noncoincidence effects in binary mixtures (e.g., with CHCl₃), indicative of strong intermolecular interactions . Its excited-state behavior, probed via resonance Raman spectroscopy, shows sensitivity to vibronic couplings, influencing photochemical reactivity .

Structural Analogues

Compound Structure Synthesis Key Properties Applications References
Ethylene Carbonate (EC) Cyclic carbonate (C₃H₄O₃) Reaction of ethylene glycol with phosgene High polarity (ε = 89.1), MP: 36–38°C Lithium-ion battery electrolytes
Vinylene Trithiocarbonate Unsaturated trithiocarbonate Not specified in evidence Reductive additive Enhances cycling stability in LiBOB electrolytes
TTCDMA Trithiocarbonate-dimethacrylate Designed as TEGDMA analogue Higher MW, RAFT capability Dental composites (stress relaxation)

Key Observations :

  • EC vs. ETC : While EC is oxygen-rich and polar (ideal for electrolytes), ETC’s sulfur content enhances photochemical reactivity and coordination with metals. Both share similar melting points but differ drastically in electronic applications.
  • TTCDMA: Unlike ETC, TTCDMA is a polymerizable monomer with a trithiocarbonate core, enabling dynamic covalent networks in dental resins .

Functional Analogues in Polymer Science

Compound Function Polymerization Control Crosslink Density Key Advantage References
PEG-mCTA Trithiocarbonate RAFT agent High Tunable Enables block copolymer synthesis
ETC Derivatives Photoresponsive monomer Limited N/A Generates TDTs under UV light
Conventional ESBR Sulfur-crosslinked rubber Moderate High Relies on vulcanization

Key Observations :

  • RAFT Agents : ETC-based trithiocarbonates (e.g., PEG-mCTA) outperform conventional sulfur vulcanization in tuning crosslink density and polymer dispersity .
  • ETC in Photochemistry: Unique reactivity contrasts with non-photoactive analogues like EC.

Key Observations :

  • Sulfur-Rich Additives: Vinylene trithiocarbonate’s effectiveness in Li-ion batteries correlates with sulfur content, but its instability limits use.

Key Observations :

  • ETC’s hazards necessitate stringent handling compared to EC, impacting industrial adoption.

Biological Activity

Ethylene trithiocarbonate (ETTC) is a versatile compound with significant biological activity, particularly in the fields of polymer science and antimicrobial applications. This article explores the biological properties of ETTC, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is a thiocarbonate derivative that has gained attention due to its unique chemical properties and potential applications in various fields, including biomedicine and materials science. Its structure allows it to participate in radical polymerization processes, making it valuable for synthesizing functional polymers.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of ETTC-functionalized nanocomposites. For instance, research demonstrated that trithiocarbonate-functionalized PNiPAAm-based nanocomposites exhibited significant antimicrobial effects against Escherichia coli and Staphylococcus aureus. The results indicated that certain formulations achieved full bacterial killing at specific concentrations, showcasing the potential of ETTC in developing antimicrobial materials .

Table 1: Antimicrobial Activity of ETTC Nanocomposites

Nanocomposite RatioConcentration (mg/mL)Bacterial Growth InhibitionFull Killing
11.0YesNo
21.5YesYes
31.0NoYes

Polymer Modification and Functionalization

ETTC has been utilized as a chain transfer agent in the modification of polyolefins, enhancing their properties for various applications. A study demonstrated that using ETTC in a radical chain transfer reaction allowed for the successful grafting of functional groups onto poly(ethylene-propylene-diene) terpolymers, significantly improving their oil resistance and mechanical properties .

Case Study: Polyolefin Modification

The modification process involved:

  • Selection of Model Compounds : Pentadecane and dibenzyl trithiocarbonate were used to verify the strategy.
  • Grafting Process : The modified polymers exhibited enhanced functionality, making them suitable for commercial applications.

Mechanistic Insights

The biological activity of ETTC is partly attributed to its reactivity with radicals, anions, and nucleophiles. This unique reactivity allows ETTC to participate in various chemical reactions that can lead to the formation of biologically active compounds or materials with specific functionalities .

Synthesis and Characterization

The synthesis of ETTC typically involves a one-pot catalytic reaction from ethylene carbonate. This method has shown good yields and selectivity, making it an efficient route for producing ETTC for further applications . Characterization techniques such as NMR spectroscopy have been employed to confirm the structure and purity of synthesized ETTC.

Properties

IUPAC Name

1,3-dithiolane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4S3/c4-3-5-1-2-6-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWPBWWTGHQKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061172
Record name 1,3-Dithiolane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-38-8
Record name 1,3-Dithiolane-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene trithiocarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene trithiocarbonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dithiolane-2-thione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dithiolane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dithiolane-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethylene trithiocarbonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE427K8FTH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethylene trithiocarbonate
Ethylene trithiocarbonate
Ethylene trithiocarbonate
Ethylene trithiocarbonate
Ethylene trithiocarbonate
Ethylene trithiocarbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.